molecular formula C9H3N3 B079428 Benzene-1,3,5-tricarbonitrile CAS No. 10365-94-3

Benzene-1,3,5-tricarbonitrile

Cat. No. B079428
CAS RN: 10365-94-3
M. Wt: 153.14 g/mol
InChI Key: SGLGUTWNGVJXPP-UHFFFAOYSA-N
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Patent
US04400525

Procedure details

15 g of 1,3,5-tricyanobenzene (MTN) was charged into a magnetically stirring type autoclave having a 300 ml capacity together with 15 g of Raney nickel-chromium catalyst (atomic ratio: Ni:Cr=49:1), 27 ml of methanol, 63 ml of m-xylene and 0.18 g of sodium hydroxide. Hydrogen was injected thereinto under an initial pressure of 100 kg/cm2G and reaction was effected at 100° C. to cause absorption of 0.59 mole of hydrogen for 35 minutes. The catalyst was filtered off and the solvent was distilled out. Then, distillation under reduced pressure was effected to obtain 12.8 g of colorless crystal of 1,3,5-tris(aminomethyl) benzene (MTA). The product had a melting point of 49° to 51° C. and a boiling point of 136° to 139° C./0.4 mmHg.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.59 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
0.18 g
Type
catalyst
Reaction Step Six
Quantity
63 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[C:7]([C:9]#[N:10])[CH:6]=[C:5]([C:11]#[N:12])[CH:4]=1)#[N:2].CO.[H][H]>[Cr].[Ni].[OH-].[Na+].C1(C)C=CC=C(C)C=1>[NH2:2][CH2:1][C:3]1[CH:4]=[C:5]([CH2:11][NH2:12])[CH:6]=[C:7]([CH2:9][NH2:10])[CH:8]=1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(#N)C1=CC(=CC(=C1)C#N)C#N
Step Two
Name
Quantity
27 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0.59 mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cr].[Ni]
Step Six
Name
Quantity
0.18 g
Type
catalyst
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
63 mL
Type
solvent
Smiles
C1(=CC(=CC=C1)C)C

Conditions

Stirring
Type
CUSTOM
Details
a magnetically stirring type autoclave
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
under an initial pressure of 100 kg/cm2G and reaction
CUSTOM
Type
CUSTOM
Details
was effected at 100° C.
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled out
DISTILLATION
Type
DISTILLATION
Details
Then, distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NCC1=CC(=CC(=C1)CN)CN
Measurements
Type Value Analysis
AMOUNT: MASS 12.8 g
YIELD: CALCULATEDPERCENTYIELD 79.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.